molecular formula C16H20N2O B3835823 1-(3-furylmethyl)-4-(2-methylphenyl)piperazine

1-(3-furylmethyl)-4-(2-methylphenyl)piperazine

Cat. No. B3835823
M. Wt: 256.34 g/mol
InChI Key: VHZVGARIFUNMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-furylmethyl)-4-(2-methylphenyl)piperazine (FMMP) is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. FMMP has been shown to possess various pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of several mental disorders.

Mechanism of Action

The exact mechanism of action of 1-(3-furylmethyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to block the activity of dopamine receptors in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of several neurotransmitters in the brain, including serotonin and dopamine. Studies have also shown that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

1-(3-furylmethyl)-4-(2-methylphenyl)piperazine possesses several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to possess potent pharmacological properties. However, the use of this compound in laboratory experiments is limited by the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(3-furylmethyl)-4-(2-methylphenyl)piperazine. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of the exact mechanism of action of this compound and its potential side effects. Further research could also investigate the potential therapeutic applications of this compound in the treatment of other mental disorders such as bipolar disorder and post-traumatic stress disorder.

Scientific Research Applications

1-(3-furylmethyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders such as anxiety, depression, and schizophrenia. Studies have shown that this compound possesses anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to possess antipsychotic effects by blocking the activity of dopamine receptors in the brain.

properties

IUPAC Name

1-(furan-3-ylmethyl)-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-14-4-2-3-5-16(14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZVGARIFUNMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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